molecular formula C17H15F3N2O3 B2584560 2-Phenoxy-1-(3-{[2-(trifluoromethyl)pyridin-4-yl]oxy}azetidin-1-yl)ethan-1-one CAS No. 2380182-47-6

2-Phenoxy-1-(3-{[2-(trifluoromethyl)pyridin-4-yl]oxy}azetidin-1-yl)ethan-1-one

Cat. No.: B2584560
CAS No.: 2380182-47-6
M. Wt: 352.313
InChI Key: DYORXSBATFGHQC-UHFFFAOYSA-N
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Description

2-Phenoxy-1-(3-{[2-(trifluoromethyl)pyridin-4-yl]oxy}azetidin-1-yl)ethan-1-one is a complex organic compound that features a phenoxy group, a trifluoromethyl-substituted pyridine ring, and an azetidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenoxy-1-(3-{[2-(trifluoromethyl)pyridin-4-yl]oxy}azetidin-1-yl)ethan-1-one typically involves multiple steps, starting with the preparation of the azetidine ring, followed by the introduction of the phenoxy and pyridine groups. Common synthetic routes include:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalysts, controlled reaction conditions, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-Phenoxy-1-(3-{[2-(trifluoromethyl)pyridin-4-yl]oxy}azetidin-1-yl)ethan-1-one can undergo various types of chemical reactions, including:

    Oxidation: The phenoxy group can be oxidized under appropriate conditions.

    Reduction: The azetidine ring can be reduced to form different derivatives.

    Substitution: The trifluoromethyl group on the pyridine ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Reagents like sodium hydride and various halides are often employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenoxy group may yield phenol derivatives, while reduction of the azetidine ring can produce amine derivatives.

Scientific Research Applications

2-Phenoxy-1-(3-{[2-(trifluoromethyl)pyridin-4-yl]oxy}azetidin-1-yl)ethan-1-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific molecular pathways.

    Industry: Utilized in the development of new materials and agrochemicals.

Mechanism of Action

The mechanism of action of 2-Phenoxy-1-(3-{[2-(trifluoromethyl)pyridin-4-yl]oxy}azetidin-1-yl)ethan-1-one involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to certain enzymes or receptors, while the azetidine ring may facilitate its penetration into cells. The phenoxy group can interact with hydrophobic pockets in proteins, leading to inhibition or activation of specific pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Phenoxy-1-(3-{[2-(trifluoromethyl)pyridin-4-yl]oxy}azetidin-1-yl)ethan-1-one is unique due to its combination of a phenoxy group, a trifluoromethyl-substituted pyridine ring, and an azetidine moiety. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.

Properties

IUPAC Name

2-phenoxy-1-[3-[2-(trifluoromethyl)pyridin-4-yl]oxyazetidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15F3N2O3/c18-17(19,20)15-8-13(6-7-21-15)25-14-9-22(10-14)16(23)11-24-12-4-2-1-3-5-12/h1-8,14H,9-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYORXSBATFGHQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)COC2=CC=CC=C2)OC3=CC(=NC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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